![molecular formula C10H20Cl2N4 B1426765 3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride CAS No. 1332528-89-8](/img/structure/B1426765.png)
3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Overview
Description
“3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride” is a chemical compound with the molecular formula C10H19ClN4. Its molecular weight is 230.74 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride” can be represented by the SMILES stringNCC1=NN=CN1CCC.[H]Cl.[H]Cl
. The InChI key for this compound is SQABGOMYGSQPNX-UHFFFAOYSA-N
.
Scientific Research Applications
Anticonvulsant Effects and Histamine H3 Receptor Antagonism:
- A study explored the design and synthesis of nonimidazole histamine H3 receptor antagonists/inverse agonists containing the triazole moiety, focusing on their anticonvulsant effects. These compounds, which incorporate elements similar to 3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride, demonstrated notable efficacy in seizure models, suggesting their potential use as anticonvulsants (Song et al., 2020).
Antimicrobial and Antifungal Activities:
- Research on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives, which share structural similarities with the compound , has shown significant antimicrobial activities, particularly against bacterial and fungal pathogens affecting tomato plants (Vinaya et al., 2009).
- Another study synthesized novel 1,2,4-triazole derivatives with piperidine and evaluated their antifungal properties, finding some compounds to be potent antifungal agents (Sangshetti & Shinde, 2011).
Potential Therapeutic Applications in Treating Diabetes:
- S-substituted derivatives of 1,2,4-triazol-3-thiol, which have structural commonalities with the compound of interest, were synthesized and evaluated for their potential in treating type II diabetes. These derivatives exhibited significant inhibition of α-glucosidase enzyme, suggesting their potential as new drug candidates for diabetes treatment (ur-Rehman et al., 2018).
Anti-arrhythmic Activity:
- Research on piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, which are structurally related to the compound , showed significant anti-arrhythmic activity, indicating the potential use of such compounds in treating cardiac arrhythmias (Abdel‐Aziz et al., 2009).
Safety and Hazards
properties
IUPAC Name |
3-(4-propyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4.2ClH/c1-2-6-14-8-12-13-10(14)9-4-3-5-11-7-9;;/h8-9,11H,2-7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXCFJAJZUHGMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NN=C1C2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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